N-[2-(morpholin-4-yl)ethyl]-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide
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Overview
Description
Preparation Methods
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N’-[2-(MORPHOLIN-4-YL)ETHYL]-N-(OXOLAN-2-YLMETHYL)ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
N’-[2-(MORPHOLIN-4-YL)ETHYL]-N-(OXOLAN-2-YLMETHYL)ETHANEDIAMIDE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N’-[2-(MORPHOLIN-4-YL)ETHYL]-N-(OXOLAN-2-YLMETHYL)ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The oxolane ring may also contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
N’-[2-(MORPHOLIN-4-YL)ETHYL]-N-(OXOLAN-2-YLMETHYL)ETHANEDIAMIDE can be compared with similar compounds such as:
N-Ethyl-2-morpholin-4-ylethanamine: This compound has a similar morpholine ring but lacks the oxolane ring, which may affect its chemical properties and applications.
N-(3-chloro-2-methylphenyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide:
The unique combination of the morpholine and oxolane rings in N’-[2-(MORPHOLIN-4-YL)ETHYL]-N-(OXOLAN-2-YLMETHYL)ETHANEDIAMIDE sets it apart from these similar compounds, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C13H23N3O4 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-N'-(oxolan-2-ylmethyl)oxamide |
InChI |
InChI=1S/C13H23N3O4/c17-12(13(18)15-10-11-2-1-7-20-11)14-3-4-16-5-8-19-9-6-16/h11H,1-10H2,(H,14,17)(H,15,18) |
InChI Key |
FCRSOTJGHJFOKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCCN2CCOCC2 |
Origin of Product |
United States |
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